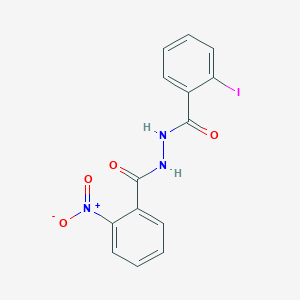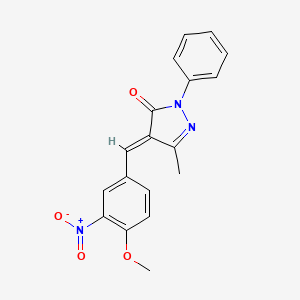
2-iodo-N'-(2-nitrobenzoyl)benzohydrazide
Descripción general
Descripción
2-iodo-N’-(2-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10IN3O4 and a molecular weight of 411.15 g/mol It is characterized by the presence of an iodine atom, a nitrobenzoyl group, and a benzohydrazide moiety
Métodos De Preparación
The synthesis of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide typically involves the reaction of 2-iodobenzoic acid with 2-nitrobenzoyl hydrazine under specific reaction conditions. The process generally includes the following steps:
Formation of 2-iodobenzoic acid: This can be achieved through the iodination of benzoic acid using iodine and an oxidizing agent.
Preparation of 2-nitrobenzoyl hydrazine: This involves the reaction of 2-nitrobenzoyl chloride with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of 2-iodobenzoic acid with 2-nitrobenzoyl hydrazine in the presence of a suitable catalyst and solvent to yield 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide.
Análisis De Reacciones Químicas
2-iodo-N’-(2-nitrobenzoyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-iodo-N’-(2-aminobenzoyl)benzohydrazide.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-iodo-N’-(2-nitrobenzoyl)benzohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom and benzohydrazide moiety also contribute to the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
2-iodo-N’-(2-nitrobenzoyl)benzohydrazide can be compared with similar compounds such as:
2-iodo-N’-(2-aminobenzoyl)benzohydrazide: This compound is formed by the reduction of the nitro group in 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide.
2-chloro-N’-(2-nitrobenzoyl)benzohydrazide: This compound has a chlorine atom instead of an iodine atom, resulting in different reactivity and properties.
2-iodo-N’-(2-nitrobenzoyl)benzohydrazine: This compound has a hydrazine moiety instead of a benzohydrazide moiety, leading to variations in its chemical behavior.
These comparisons highlight the unique features of 2-iodo-N’-(2-nitrobenzoyl)benzohydrazide, such as its specific reactivity due to the presence of the iodine atom and the nitrobenzoyl group.
Propiedades
IUPAC Name |
N'-(2-iodobenzoyl)-2-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O4/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNKSTZGIGRWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[amino(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B3888890.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888896.png)
![6-((E)-2-{4-[ETHYL(METHYL)AMINO]PHENYL}-1-ETHENYL)-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B3888904.png)
![5-chloro-2-methoxy-N-(4-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3888913.png)
![2-(2-FLUOROBENZAMIDO)-N,N-DIMETHYL-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3888923.png)

![2-CHLORO-5-[(4E)-4-[(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B3888935.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B3888940.png)
![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-chlorobenzoate](/img/structure/B3888943.png)

![4-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3888947.png)
![1-(3-{[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)ethanone](/img/structure/B3888956.png)
![2-chloro-5-[(4E)-4-[[3-methoxy-4-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B3888961.png)

